![molecular formula C5H6F2N2O B6619679 [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol CAS No. 2382910-02-1](/img/structure/B6619679.png)
[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Vue d'ensemble
Description
3-(Difluoromethyl)-1H-pyrazol-5-ylmethanol (DFMP) is an organic compound that has recently been studied for its potential applications in various scientific and medical research. It is a derivative of pyrazole, a five-membered aromatic heterocyclic compound containing three nitrogen atoms. DFMP is a colorless, volatile liquid with a boiling point of 127 °C, and is soluble in water and methanol. It is a highly reactive compound with strong acidic properties and is used in the synthesis of other compounds, such as the fluoroalkylation of amines and alcohols.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, such as those synthesized by condensing chalcones and isoniazid, show significant antimicrobial activity. These derivatives, including those with a methoxy group, demonstrate efficacy comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Eco-friendly Synthesis of Methanol
A study by Ribeiro, Martins, and Pombeiro (2017) highlights the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst. This innovative process provides a green chemistry approach to producing methanol (Ribeiro et al., 2017).
Cytotoxicity Studies
Research on the synthesis of polysubstituted methanones revealed that certain compounds with specific aromatic groups exhibit significant cytotoxicity in human leukocytes at high concentrations. This study underlines the potential of these compounds in medical research and therapy (Bonacorso et al., 2016).
Supramolecular Chemistry
The formation of a triple-strand helical supramolecular complex involving ruthenium and copper was demonstrated using pyrazole derivatives. This research contributes to the understanding of molecular interactions and complex formation in chemistry (Lam et al., 1997).
Crystal Synthesis and Characterization
The synthesis and characterization of single crystals like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol have been conducted for their applications in the pharmaceutical and agrochemical industries. The study of these crystals' stability and properties is crucial for their practical applications (Vyas et al., 2012).
Liquid-Liquid Extraction of Metal Ions
Research on bidentate pyrazole ligands has demonstrated their effectiveness in extracting metal ions like iron and cadmium from aqueous solutions. This study provides insights into potential applications in environmental and analytical chemistry (Lamsayah et al., 2015).
Propriétés
IUPAC Name |
[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1,5,10H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJAENTZNHCFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethyl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



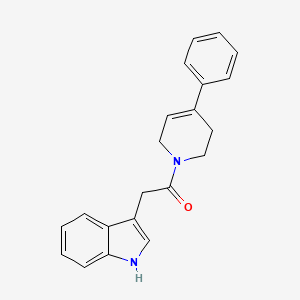


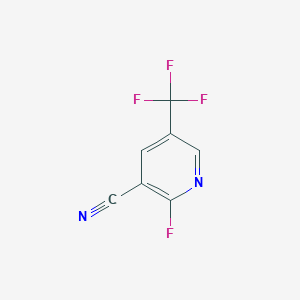
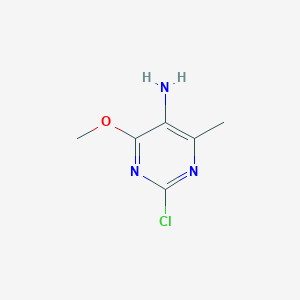
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
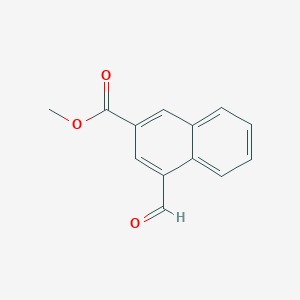
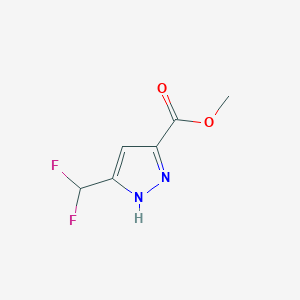
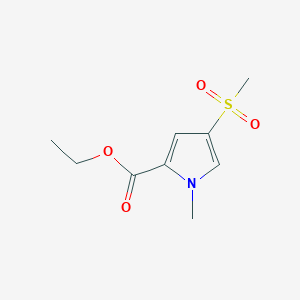
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
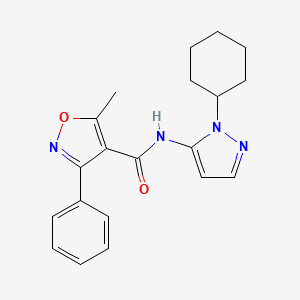
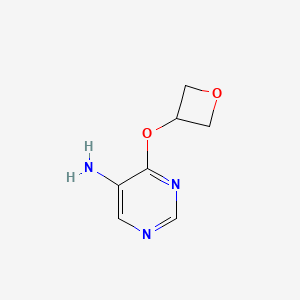
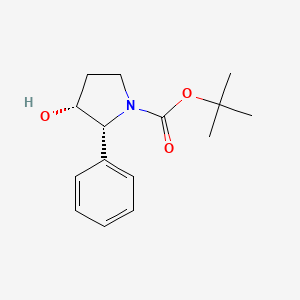
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)